molecular formula C26H40O9 B590966 Andropanoside CAS No. 82209-72-1

Andropanoside

Cat. No. B590966
CAS RN: 82209-72-1
M. Wt: 496.597
InChI Key: MEEPUSVTMHGIPC-MVGASCEISA-N
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Description

Andropanoside is a natural product that possesses protective activity against various liver disorders . It is a compound with the molecular formula C26H40O9 .


Molecular Structure Analysis

The molecular structure of Andropanoside has been established through X-ray crystallographic analysis . The compound has a molecular weight of 496.59 .

Scientific Research Applications

Traditional Medicine

Andrographis paniculata, which contains Andropanoside, has been used in the Indian, Thai, and Chinese traditional system of medicines since ancient times to cure fever, common cold, inflammation, upper respiratory tract infection, pharyngitis, laryngitis, tonsillitis, pneumonia, tuberculosis, hepatic impairment, and pyelonephritis .

Cancer Therapy

Andrographolide, an active bitter principle of this herb, has recently shown anticancer potential against leukemia, breast cancer, lung cancer, and melanoma cells . It also has immunomodulatory properties against cancer cells .

Nano Drug Delivery

To overcome the poor aqueous solubility and high hydrophobicity of andrographolide, it is converted into several types of nano delivery systems such as solid lipid nanoparticles, PLGA nanoparticles, liposomes, micelles, etc . These nanoformulations improve the physicochemical properties and the pharmacokinetics of herbal drugs .

Treatment of Upper Respiratory Tract Infections (URTIs)

Andrographolide is recommended for the treatment of uncomplicated URTIs . The recommended dosage for andrographolide in uncomplicated URTI treatment is 30 mg/day for children and 60mg/day for adults .

Treatment of Pharyngotonsillitis

The dose for adult patients with pharyngotonsillitis could be increased to 180 mg/day, but not exceed 360mg/day .

Co-treatment of COVID-19

Co-treatment with A. paniculata in concert with the standard supportive care for influenza reduced the severity of symptoms, shortened treatment duration, and decreased the risk of developing post-influenza complications . The recommended starting dose for use in patients with mild COVID-19 is 180mg/day of andrographolide .

Synergistic Effect with 5-Fluorouracil (5-FU)

Andrographolide can synergistically induce the apoptosis of 5-fluorouracil (5-FU) via the augmentation of caspase-8, p53 activity, and the significant alteration of the Bax conformation in hepatocellular carcinoma (SMMC-7721) .

Future Directions

The future research directions for Andropanoside could involve a deeper understanding of its synthesis process, mechanism of action, and its potential therapeutic applications. Given its protective activity against liver disorders, it could be a promising candidate for drug discovery and development .

Mechanism of Action

Target of Action

Andropanoside is a natural product that has been found to possess a protective activity against various liver disorders

Mode of Action

It is known that andropanoside is a natural product with protective activity against various liver disorders . This suggests that it may interact with biological targets in the liver to exert its protective effects. The exact nature of these interactions and the resulting changes at the molecular and cellular level are subjects of ongoing research.

Biochemical Pathways

Given its protective activity against liver disorders , it can be hypothesized that Andropanoside may influence pathways related to liver function and health.

Result of Action

It is known that andropanoside has a protective activity against various liver disorders This suggests that it may have beneficial effects at the molecular and cellular level in the context of liver health

properties

IUPAC Name

4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h9,16-22,24,27-31H,1,4-8,10-13H2,2-3H3/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEPUSVTMHGIPC-MVGASCEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CCC3=CCOC3=O)(C)COC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Andropanoside

CAS RN

82209-72-1
Record name 14-Deoxyandrographoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NINANDROGRAPHOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z87B39FVT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is Andropanoside and where is it found?

A1: Andropanoside is a diterpene glycoside found in the Andrographis paniculata plant. [, ] This plant is known for its medicinal properties and has been traditionally used in various treatments. []

Q2: How does Andropanoside interact with Topoisomerase II alpha?

A2: While the provided research doesn't directly demonstrate Andropanoside's interaction mechanism with Topoisomerase II alpha, it suggests that Andropanoside could be a potential inhibitor of this enzyme. [, ] 3D-QSAR modeling, based on bioassay data of various phytochemicals against Topoisomerase II alpha, predicted that Andropanoside might have a higher inhibitory activity compared to the standard drug, Etoposide. [, ] Further research, including molecular docking and in vitro studies, is needed to confirm this interaction and understand its specifics.

Q3: What is the chemical structure of Andropanoside?

A4: Unfortunately, the provided research papers don't specify the exact molecular formula and weight of Andropanoside. For a detailed structural elucidation, you can refer to the paper "On the Diterpenoids of Andrographis paniculata: X-Ray Crystallographic Analysis of Andrographolide and Structure Determination of New Minor Diterpenoids." [] This paper details the isolation and structural determination of Andropanoside alongside other diterpenoids from Andrographis paniculata.

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